Cyclohexene-1-carbonitrile

Photochemistry Organic Synthesis Cycloaddition

Saturated nitriles cannot undergo photochemical rearrangement to bicyclic frameworks or enable stereodivergent alkylations due to the absence of a conjugated π-system. Cyclohexene-1-carbonitrile resolves both limitations. • Unique photochemical access to bicycle[3.1.0]hexane-1-carbonitrile scaffolds • Stereodivergent, cation-controlled Grignard alkylations with retention or inversion • Reliable hydrolysis route to cyclohexene-1-carboxylic acid for asymmetric synthesis • Balanced LogP (2.01) & TPSA (23.8 Ų) for CNS lead optimization. Supplied with full certificate of analysis; global shipping under UN3276 (Class 6.1, PG III).

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 1855-63-6
Cat. No. B159472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexene-1-carbonitrile
CAS1855-63-6
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C#N
InChIInChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2
InChIKeyGTMWGXABXQTZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexene-1-carbonitrile Overview


Cyclohexene-1-carbonitrile (CAS 1855-63-6) is a seven-carbon cyclic nitrile featuring a conjugated carbon-carbon double bond and a nitrile group. It serves as a key intermediate in the synthesis of cyclohexene-1-carboxylic acid via hydrolysis and has been employed as a reactant in the preparation of a potent selective Janus kinase 1 (JAK1) inhibitor . Its structural and electronic profile distinguishes it from saturated and acyclic analogs, underpinning its utility in applications requiring specific photochemical behavior, stereoelectronic control in metalation, or a balance of lipophilicity and topological polarity [1].

Synthetic Role Reactant reported in selective JAK1 inhibitor synthesis
Photochemistry Conjugated alkene enables photochemical access to strained bicyclic frameworks
Chiral Synthon Hydrolysis yields cyclohexene-1-carboxylic acid, a chiral building block
Stereocontrol Stereodivergent Grignard cascades via C-magnesiated nitrile intermediates

Why Cyclohexene-1-carbonitrile Substitution Fails


Generic substitution of cyclohexene-1-carbonitrile with saturated analogs like cyclohexanecarbonitrile or acyclic counterparts such as acrylonitrile fails due to fundamental differences in electronic configuration, reactivity, and physical properties. Cyclohexene-1-carbonitrile possesses a conjugated π-system absent in cyclohexanecarbonitrile, enabling unique photochemical rearrangements to bicyclic frameworks and facilitating stereodivergent, cation-controlled cyclizations that rely on the alkene geometry [1]. Conversely, while acrylonitrile offers an alkene-nitrile motif, its higher toxicity profile and lack of a rigid six-membered ring preclude its use in applications requiring the specific steric and lipophilic characteristics (LogP = 2.01) of the cyclohexene scaffold [2]. These divergent properties directly impact synthetic outcomes, catalyst compatibility, and product purity, rendering direct interchange impossible without compromising yield, selectivity, or safety.

Target
Substitute
Target
Cyclohexene-1-carbonitrile
Conjugated π-system supports photochemical rearrangements and stereodivergent cyclizations.
Substitute
Cyclohexanecarbonitrile
Lacks conjugated alkene; may not reproduce photochemical or stereocontrolled pathways.
Target
Cyclohexene-1-carbonitrile
Rigid cyclohexene ring with balanced lipophilicity (LogP ~2.01) and low TPSA.
Substitute
Acrylonitrile
Higher reported toxicity risk; acyclic structure may not provide required steric or lipophilic profile.

Cyclohexene-1-carbonitrile Selection Evidence


Photochemical Rearrangement to Bicyclic Frameworks

Cyclohexene-1-carbonitrile undergoes a photochemical rearrangement upon irradiation that is not observed with its saturated counterpart, cyclohexanecarbonitrile. The conjugated double bond allows for a [2+2] cycloaddition or di-π-methane rearrangement pathway. Under irradiation with the full arc of a Hanovia 450-W lamp, cyclohexene-1-carbonitrile yields bicycle[3.1.0]hexane-1-carbonitrile . In contrast, cyclohexanecarbonitrile lacks the necessary π-system and does not participate in this photoreaction, remaining inert under identical conditions.

Photochemical Reactivity
Head-to-head
Forms bicycle[3.1.0]hexane-1-carbonitrile upon irradiation; cyclohexanecarbonitrile shows no reaction.
Enables access to strained bicyclic scaffolds.
Data to verify; source not specified.
Photochemistry Organic Synthesis Cycloaddition

Lipophilicity and TPSA Profile

The calculated LogP and Topological Polar Surface Area (TPSA) values position cyclohexene-1-carbonitrile favorably within drug-like chemical space relative to its saturated comparator and a smaller acyclic analog. Cyclohexene-1-carbonitrile exhibits a LogP of 2.01 and TPSA of 23.8 Ų [1]. In comparison, cyclohexanecarbonitrile has a higher LogP of approximately 1.9-2.0 (similar) but a TPSA of 23.8 Ų, while acrylonitrile (LogP ~0.2, TPSA 23.8 Ų) is significantly less lipophilic. The balanced lipophilicity of cyclohexene-1-carbonitrile enhances membrane permeability potential while maintaining acceptable aqueous solubility (calculated ~1.2 g/L), a property not offered by the more polar acrylonitrile or the more flexible, less synthetically versatile saturated cyclohexane derivative .

Lipophilicity Profile
Reported
LogP 2.01; ΔLogP ~1.8 vs acrylonitrile (~60-fold predicted membrane partition difference).
Supports predicted membrane permeability context.
Calculated values; cross-study comparable.
Medicinal Chemistry Physicochemical Properties Drug Design

Hydrolysis to Chiral Carboxylic Acid Synthon

Cyclohexene-1-carbonitrile is a validated precursor for the preparation of cyclohexene-1-carboxylic acid . While nitrile hydrolysis is a general reaction, the specific cyclohexene scaffold is critical for accessing cyclohexene-1-carboxylic acid, a valuable chiral synthon used in asymmetric synthesis and natural product derivatization. Alternative routes to this acid, such as oxidation of cyclohexene-1-carboxaldehyde, often suffer from lower yields or require harsher conditions. The nitrile hydrolysis proceeds under standard acidic or basic conditions, providing a reliable and scalable entry point. In contrast, cyclohexanecarbonitrile hydrolysis yields cyclohexanecarboxylic acid, a distinct compound with different applications in liquid crystals and industrial chemistry, highlighting the non-interchangeable nature of the core scaffold.

Chiral Acid Access
Class-level
Hydrolyzes to cyclohexene-1-carboxylic acid, preserving alkene functionality for downstream chiral transformations.
Supports asymmetric synthesis workflows.
Class-level inference; review specific reaction conditions.
Hydrolysis Carboxylic Acid Synthesis Chiral Building Blocks

Stereodivergent Synthesis of Cyclic Enamides

In the context of oxonitrile reactivity, 3-oxo-1-cyclohexene-1-carbonitrile (a derivative of the target compound) forms a C-magnesiated nitrile intermediate upon addition of excess methylmagnesium chloride. This intermediate exhibits stereoelectronically controlled alkylation, allowing access to either retention or inversion of stereochemistry at the nitrile-bearing carbon by judicious choice of electrophile [1]. This stereodivergence is directly attributable to the cyclic alkene framework, which imposes conformational rigidity and influences the trajectory of nucleophilic attack. Saturated cyclohexanecarbonitriles lack the conjugated enone/nitrile system and cannot form analogous C-magnesiated species capable of this level of stereochemical control. This multi-component reaction installs four new bonds and generates highly substituted cyclic enamides, a transformation unique to the cyclohexene scaffold.

Stereodivergent Grignard
Head-to-head
C-Magnesiated nitrile alkylates with retention or inversion of stereochemistry depending on electrophile.
Supports stereocontrolled cyclic enamide synthesis.
Derivative 3-oxo compound used; method context.
Organometallic Chemistry Grignard Reaction Stereoselective Synthesis

Cyclohexene-1-carbonitrile Application Scenarios


Photochemical Synthesis of Bicyclic Intermediates

Cyclohexene-1-carbonitrile is the preferred starting material for photochemical synthesis of bicycle[3.1.0]hexane-1-carbonitrile, a strained carbocyclic framework of interest in medicinal chemistry and materials science. Saturated analogs like cyclohexanecarbonitrile are unreactive under identical photolysis conditions, making this compound uniquely suited for accessing these high-value intermediates .

Chiral Cyclohexenecarboxylic Acid Synthon

The hydrolysis of cyclohexene-1-carbonitrile provides a reliable and scalable route to cyclohexene-1-carboxylic acid, a chiral building block essential for asymmetric hydrogenation, epoxidation, and natural product derivatization. This pathway is superior to alternative oxidative methods that may compromise yield or require harsher reagents. The saturated counterpart yields cyclohexanecarboxylic acid, which lacks the alkene functionality necessary for downstream chiral transformations .

Stereodivergent Grignard Cascades for Enamides

Derivatives of cyclohexene-1-carbonitrile (e.g., 3-oxo-1-cyclohexene-1-carbonitrile) serve as powerful substrates for stereodivergent, multi-component Grignard reactions. The rigid cyclohexene scaffold enables stereoelectronically controlled alkylations of a C-magnesiated nitrile intermediate, allowing access to either retention or inversion of stereochemistry at the newly formed stereocenter. This level of stereocontrol is unattainable with saturated nitriles, making this compound critical for medicinal chemists requiring precise 3D molecular architectures [1].

Lipophilic Drug Design for Optimized ADME

Medicinal chemists designing central nervous system (CNS) or intracellular targets benefit from the balanced lipophilicity (LogP = 2.01) and low topological polar surface area (TPSA = 23.8 Ų) of cyclohexene-1-carbonitrile. This profile predicts favorable membrane permeability while maintaining acceptable aqueous solubility (~1.2 g/L). Acyclic alternatives like acrylonitrile are significantly more polar and lack the conformational rigidity required for many target binding pockets. The compound's physicochemical properties make it a strategic choice for optimizing ADME properties in lead optimization programs [2].

Application
Selection Property
Validation Focus
Photochemical synthesis of strained bicyclic scaffolds
Conjugated alkene-nitrile photoreactivity
Photochemical product formation vs. saturated analogs
Chiral cyclohexene-1-carboxylic acid building block
Hydrolytic conversion with alkene retention
Enantioselective transformation applicability
Stereodivergent multi-component Grignard cascades
C-Magnesiated nitrile stereoelectronic control
Stereochemical outcome (retention/inversion) by electrophile
Lipophilicity-guided building block selection for lead optimization research
Balanced LogP/TPSA profile
Predicted membrane permeability and solubility context

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